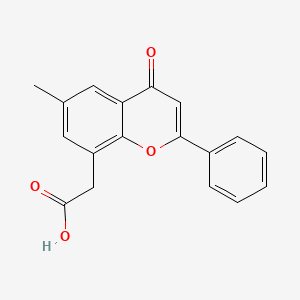

6-Methylflavone-8-acetic acid

Vue d'ensemble

Description

6-Methylflavone-8-acetic acid is a synthetic flavonoid derivative that has garnered attention due to its potential therapeutic and environmental applications. It is a member of the flavonoid family, which are naturally occurring compounds found in various plants. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylflavone-8-acetic acid typically involves the condensation of 6-methylflavone with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methylflavone-8-acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that 6-Methylflavone-8-acetic acid exhibits significant cytotoxic effects against various tumor cell lines. A study evaluated its activity against human and murine tumor cell lines in vitro, revealing that while many derivatives showed comparable activity to flavone-8-acetic acid, their efficacy diminished in vivo due to degradation before reaching the tumor site . The compound is believed to induce cell death through mechanisms such as immunomodulation and vascular disruption, which enhances its potential as a therapeutic agent for cancer treatment.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of methyl derivatives of flavones, including this compound. In experiments involving lipopolysaccharide-stimulated RAW 264.7 macrophages, this compound was shown to inhibit nitric oxide production and modulate pro-inflammatory cytokines. These findings suggest that it may be beneficial in managing chronic inflammatory diseases .

Antioxidant Effects

The antioxidant properties of this compound make it a valuable compound in both food and cosmetic industries. Its ability to scavenge free radicals helps in preserving product integrity and enhancing skin health by reducing oxidative stress.

Case Studies

Industrial Applications

In addition to its medicinal properties, this compound is being explored for various industrial applications:

- Food Industry : Used as a natural preservative due to its antioxidant properties.

- Cosmetic Industry : Incorporated into formulations aimed at promoting skin health and longevity.

Mécanisme D'action

The mechanism by which 6-Methylflavone-8-acetic acid exerts its effects involves several pathways:

Cytotoxicity: The compound is cytotoxic to tumor cells, particularly in solid tumors, by inducing cell death through various mechanisms.

Immunomodulation: It stimulates natural killer cell activity and induces the production of interferon α, enhancing the immune response against tumors.

Vascular Disruption: One of its most notable properties is its ability to reduce tumor blood flow, leading to hemorrhagic necrosis of the tumor.

Comparaison Avec Des Composés Similaires

Activité Biologique

6-Methylflavone-8-acetic acid (6-MFAA) is a synthetic flavonoid derivative that has attracted significant attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of this compound

6-MFAA belongs to the flavonoid class of compounds, which are known for their health-promoting properties. It is synthesized through the condensation of 6-methylflavone with acetic anhydride, typically under catalytic conditions. The compound has been shown to exhibit various biological effects, including anticancer , anti-inflammatory , and antioxidant properties.

The biological activity of 6-MFAA is mediated through several mechanisms:

- Cytotoxicity : 6-MFAA demonstrates significant cytotoxic effects against various tumor cell lines. It induces apoptosis in cancer cells by activating intrinsic apoptotic pathways .

- Immunomodulation : The compound enhances the immune response by stimulating natural killer (NK) cell activity and promoting the production of interferon-alpha (IFN-α), which is crucial for antiviral defense and tumor surveillance.

- Vascular Disruption : One of its notable mechanisms involves the reduction of tumor blood flow, leading to hemorrhagic necrosis within tumors. This effect is particularly beneficial in solid tumors where oxygen supply is critical for tumor growth.

Anticancer Activity

Research has demonstrated that 6-MFAA exhibits potent anticancer properties across various cancer types. A study evaluating its effects on human and murine tumor cell lines showed promising results:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induces apoptosis |

| HeLa (Cervical) | 10.0 | Inhibits proliferation |

| A549 (Lung) | 15.0 | Reduces viability |

These findings suggest that 6-MFAA could serve as a potential therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In addition to its anticancer effects, 6-MFAA has been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, which could be beneficial in treating inflammatory diseases.

Antioxidant Properties

Flavonoids are well-known for their antioxidant activities, and 6-MFAA is no exception. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage caused by reactive oxygen species (ROS) .

Case Studies and Research Findings

- In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that 6-MFAA significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.

- In Vivo Studies : Animal models treated with 6-MFAA showed reduced tumor growth rates compared to control groups, further supporting its efficacy as a therapeutic compound .

- Clinical Implications : Preliminary studies suggest that incorporating 6-MFAA into treatment regimens may enhance the effectiveness of existing chemotherapy drugs by overcoming drug resistance mechanisms commonly observed in cancer therapy .

Comparison with Related Compounds

To contextualize the efficacy of 6-MFAA, it is useful to compare it with other flavonoid derivatives:

| Compound | Mechanism | Activity |

|---|---|---|

| Flavone-8-acetic acid | Similar cytotoxicity | Moderate |

| Quercetin | Antioxidant and anti-inflammatory | High |

| Apigenin | Induces apoptosis | Moderate |

While similar compounds exhibit beneficial effects, 6-MFAA's unique combination of actions makes it a compelling candidate for further research .

Propriétés

IUPAC Name |

2-(6-methyl-4-oxo-2-phenylchromen-8-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-11-7-13(9-17(20)21)18-14(8-11)15(19)10-16(22-18)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDPYVSPUBJYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236535 | |

| Record name | 6-Methylflavone-8-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87626-74-2 | |

| Record name | 6-Methylflavone-8-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087626742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylflavone-8-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.